molecular formula C18H15ClN4O3S B5059427 N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5059427
M. Wt: 402.9 g/mol
InChI Key: WUQBMXBDGUAPQJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and biologically active compounds. It includes a pyrimidine ring, which is a key component of many important biological molecules like nucleotides. It also contains a thioxo group (-C=S), a nitro group (-NO2), and a chlorophenyl group (a benzene ring with a chlorine atom), which are often seen in various drugs and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. It might involve reactions like nucleophilic substitution for introducing the chlorophenyl group, and condensation reactions for forming the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .


Chemical Reactions Analysis

This compound, due to its functional groups, could participate in a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the thioxo group could react with nucleophiles. The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -NO2 and -C=S would likely make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its interactions with biological macromolecules like proteins and DNA. It could potentially form bonds with these macromolecules, altering their structure and function .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known at this time .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for biological activity against various targets, and its physical and chemical properties could be further characterized. If it shows promising activity, it could be further optimized and potentially developed into a new drug or other useful product .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(27)20-10)11-3-2-4-14(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQBMXBDGUAPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

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